Product packaging for Methyl 2-bromo-6-methoxyisonicotinate(Cat. No.:CAS No. 853030-09-8)

Methyl 2-bromo-6-methoxyisonicotinate

Cat. No.: B3157835
CAS No.: 853030-09-8
M. Wt: 246.06 g/mol
InChI Key: CNKLBENTCUWMJW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-methoxyisonicotinate (CAS 1009735-23-2) is a brominated pyridine derivative of high interest in organic and medicinal chemistry research. This compound serves as a valuable synthetic intermediate, or "building block," for the construction of more complex molecules. Its molecular formula is C8H8BrNO3, with a molecular weight of 246.06 g/mol . The structure features both a bromine atom and a methoxy group on the pyridine ring, which are functional handles that can be manipulated using various cross-coupling reactions, such as the Heck reaction . Researchers utilize such halopyridine esters in the synthesis of novel compounds for pharmaceutical development, particularly in exploring new bioactive molecules. Calculated physical properties include a boiling point of approximately 285.2°C at 760 mmHg and a density of 1.5±0.1 g/cm³ . This product is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation . This compound is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO3 B3157835 Methyl 2-bromo-6-methoxyisonicotinate CAS No. 853030-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-6-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKLBENTCUWMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Bromo 6 Methoxyisonicotinate

Strategic De Novo Synthesis of the Isonicotinate (B8489971) Skeleton

The de novo synthesis of the isonicotinate skeleton of Methyl 2-bromo-6-methoxyisonicotinate is a multi-step process that begins with the functionalization of citrazinic acid derivatives. This foundational approach allows for the precise installation of the required substituents on the pyridine (B92270) ring.

Preparation via Functionalization of Citrazinic Acid Derivatives

The synthesis commences with citrazinic acid, also known as 2,6-dihydroxyisonicotinic acid, a commercially available and economically viable starting material. sigmaaldrich.comscientificlabs.comresearchgate.netwikipedia.orgamerigoscientific.com The initial transformation involves the conversion of the dihydroxy-substituted pyridine into a di-halogenated intermediate, which is more amenable to subsequent nucleophilic substitution reactions.

A key step in this sequence is the chlorination of citrazinic acid to yield 2,6-dichloroisonicotinic acid. google.comchemicalbook.com This is typically achieved by heating citrazinic acid with a chlorinating agent such as phosphorus oxychloride or triphosgene. google.comchemicalbook.com The resulting 2,6-dichloroisonicotinic acid is then subjected to esterification to form Methyl 2,6-dichloroisonicotinate. google.com This esterification is generally carried out using methanol (B129727) in the presence of a suitable catalyst, for instance, thionyl chloride or sulfuric acid.

Introduction of Halogen and Methoxy (B1213986) Groups via Directed Synthesis

With the formation of Methyl 2,6-dichloroisonicotinate, the isonicotinate skeleton is appropriately functionalized for the introduction of the bromo and methoxy groups. The two chlorine atoms on the pyridine ring are activated towards nucleophilic aromatic substitution. The regioselectivity of this substitution is influenced by the electronic properties of the methyl ester group at the 4-position.

A plausible synthetic route to this compound from Methyl 2,6-dichloroisonicotinate involves a two-step nucleophilic substitution. The first step would be the selective replacement of one of the chloro groups with a methoxy group using a reagent like sodium methoxide (B1231860). The second step would then involve the substitution of the remaining chloro group with a bromo group, potentially via a halogen exchange reaction or another nucleophilic substitution. The precise ordering of these steps and the specific reagents would be critical in optimizing the yield and purity of the final product.

Process Optimization for Enhanced Yield and Purity

Investigation of Reaction Conditions and Solvent Systems

The conditions for each step of the synthesis have been subject to investigation to maximize yield and purity. For the chlorination of citrazinic acid, heating with phosphorus oxychloride at temperatures between 130°C and 145°C for an extended period has been found to be effective. chemicalbook.com

The choice of solvent and temperature can significantly impact the selectivity and yield of nucleophilic substitution reactions on the pyridine ring. For instance, in a related methylation study of a heterocyclic compound, less polar solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) were found to improve the selectivity of the reaction compared to more conventional solvents like acetone (B3395972) or acetonitrile. nih.gov Such findings provide a valuable framework for optimizing the methoxylation step in the synthesis of this compound.

Reaction StepReagentsTemperatureSolventReference
Chlorination of Citrazinic AcidPhosphorus oxychloride130-145°CNeat chemicalbook.com
Esterification of 2,6-dichloroisonicotinic acidMethanol, Thionyl chloride/Sulfuric acidNot specifiedMethanol
Related N-methylation[11C]CH3I140-180°CTHF, 2-MeTHF, AcOEt nih.gov

Techniques for Large-Scale Synthesis and Manufacturing Feasibility

The synthetic route starting from citrazinic acid is considered suitable for mass production. google.com The successful kilogram-scale synthesis of a closely related analogue further supports the manufacturing feasibility of this class of compounds. researchgate.net

Chemical Reactivity and Functional Group Interconversions of Methyl 2 Bromo 6 Methoxyisonicotinate

Reactivity of the Bromine Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is the most reactive site for substitution. Its reactivity is enhanced by the electron-withdrawing effects of the ring nitrogen and the ester group at the 4-position, which make the carbon atom to which it is attached electrophilic.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.orglibretexts.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orglibretexts.orgyoutube.com For Methyl 2-bromo-6-methoxyisonicotinate, the pyridine nitrogen and the methoxycarbonyl group activate the ring for nucleophilic attack, particularly at the positions ortho and para to these groups. libretexts.orglibretexts.org

Regioselective Displacement by Nitrogen Nucleophiles for Amidation

The bromine atom on this compound can be selectively displaced by nitrogen nucleophiles. This type of reaction is useful for the synthesis of various substituted pyridines. While direct studies on this compound are not prevalent in the provided results, analogous reactions on similar substrates, such as 2,6-dibromopyridine (B144722), demonstrate the feasibility and conditions for such transformations. For instance, the reaction of 2,6-dibromopyridine with methylamine (B109427) under high temperature and pressure in a pressure tube has been used to synthesize 2-bromo-6-methylaminopyridine with a yield of 54.1%. georgiasouthern.edugeorgiasouthern.edu This regioselective displacement highlights that one bromine atom can be substituted in the presence of another, a principle that applies to the substitution of the bromine on this compound. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the carbon bearing the bromine, leading to the formation of an aminated product.

Table 1: Conditions for Analogous Amination of Bromopyridines

Starting Material Nucleophile Product Yield (%) Conditions Reference
2,6-Dibromopyridine Methylamine 2-Bromo-6-methylaminopyridine 54.1 High pressure and temperature in a pressure tube georgiasouthern.edugeorgiasouthern.edu
Methoxy (B1213986) Group Introduction via SNAr

The introduction of a second methoxy group to the pyridine ring via SNAr would involve the displacement of the bromine atom by a methoxide (B1231860) nucleophile. This reaction is plausible due to the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack. wikipedia.org The general mechanism for this type of reaction involves the attack of the methoxide ion on the carbon atom bonded to the bromine, forming a negatively charged Meisenheimer complex. libretexts.orgyoutube.com This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups in compounds like 2,4-dinitrochlorobenzene. wikipedia.orglibretexts.org In the case of this compound, the pyridine nitrogen and the ester group would provide similar stabilization. The subsequent departure of the bromide ion yields the dimethoxy product.

Formation of Substituted Aminopyridines

The synthesis of substituted aminopyridines from this compound can be achieved through nucleophilic aromatic substitution with various primary or secondary amines. This pathway allows for the introduction of a wide range of amino functionalities onto the pyridine core. Research on the synthesis of 2-bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines from 2,6-dibromopyridine illustrates this principle effectively. georgiasouthern.edugeorgiasouthern.edu By reacting 2,6-dibromopyridine with different alkylamines in a pressure tube, monosubstituted products like 2-bromo-6-methylaminopyridine have been successfully synthesized. georgiasouthern.edugeorgiasouthern.edu This method demonstrates the potential to create a library of aminopyridine derivatives from a suitable bromo-substituted precursor. The formation of imidazo[1,2-a]pyridines from the condensation of 2-aminopyridine (B139424) derivatives with α-bromocarbonyl compounds also proceeds via nucleophilic substitution, further highlighting the utility of these reactions. amazonaws.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine substituent on this compound makes it an excellent substrate for these transformations. mdpi.commdpi-res.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. libretexts.orgresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgnih.gov Palladium catalysts like Pd(PPh₃)₄ and those derived from Pd(OAc)₂ are commonly used. libretexts.orgnih.gov The reaction conditions can be tuned, with anhydrous conditions often favoring electron-rich boronic acids and aqueous systems being suitable for electron-poor ones. researchgate.net The reactivity of halopurines in Suzuki-Miyaura couplings shows that selective reactions can be achieved on di- or trihalogenated systems, which is relevant for multifunctional compounds like this compound. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.orgwikipedia.org It is a highly efficient method for the formation of C(sp²)-C(sp) bonds. nih.gov The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org For this compound, the bromo substituent is sufficiently reactive for this transformation. The reaction can be carried out under mild conditions, sometimes even at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmasterorganicchemistry.com This reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene, with a high selectivity for the trans isomer. organic-chemistry.orgyoutube.com The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org Various palladium sources, such as Pd(OAc)₂ combined with phosphine (B1218219) ligands, are effective catalysts. masterorganicchemistry.comlibretexts.org The Heck reaction has broad applicability and is a key step in the synthesis of various important molecules. medchemexpress.com

Table 2: General Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Base General Conditions Reference
Suzuki-Miyaura Boronic acid/ester Pd(0) or Pd(II) precursor with ligands Carbonate, hydroxide (B78521), or phosphate Anhydrous or aqueous solvents libretexts.orgresearchgate.netnih.gov
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst Amine (e.g., Et₃N, piperidine) Anhydrous, anaerobic conditions, often at room temp. organic-chemistry.orglibretexts.orgwikipedia.org

Reductive Debromination and Hydrogenation Studies

The bromine atom of this compound can be removed through reductive debromination. This transformation replaces the bromine with a hydrogen atom, yielding Methyl 6-methoxyisonicotinate. While specific studies on the title compound are not detailed in the provided search results, this reaction is a common transformation for aryl halides. It can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate). Another method involves the use of metal hydrides. In a related example, reductive debromination of a substituted 3-bromo-pyridine derivative was successfully carried out to afford the corresponding pyridine in excellent yield, demonstrating the feasibility of this reaction on a pyridine core. researchgate.net

Transformations of the Ester Moiety

The methyl ester at the C-4 position of the pyridine ring is a key site for functionalization, allowing for its conversion into other important chemical groups such as carboxylic acids and amides.

Hydrolytic Cleavage to Isonicotinic Acids

The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-bromo-6-methoxyisonicotinic acid. This transformation, commonly known as saponification, is typically achieved under basic conditions. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. A final acidification step provides the desired carboxylic acid. Common bases used for this purpose include lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH) in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water or methanol (B129727) and water, to ensure solubility of the substrate. researchgate.net

Table 1: Representative Conditions for Hydrolytic Cleavage

ReagentsSolventTypical ConditionsProduct
LiOH·H₂OTHF / H₂ORoom Temperature, 2-12 h2-bromo-6-methoxyisonicotinic acid
NaOHMethanol / H₂OReflux, 1-4 h2-bromo-6-methoxyisonicotinic acid

Amidation to Corresponding Pyridinecarboxamides

Conversion of the methyl ester to a pyridinecarboxamide is another fundamental transformation. This is generally accomplished through aminolysis, which involves the direct reaction of the ester with a primary or secondary amine. These reactions often require elevated temperatures to proceed at a practical rate. The mechanism involves nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate that subsequently eliminates methanol to yield the amide. mst.edu The reactivity of the amine and any steric hindrance around the ester group can significantly influence the reaction conditions required. mst.edu For less reactive systems, the aminolysis can be catalyzed by neutral organocatalysts, such as 6-halo-2-pyridones, which can activate both the ester and the amine through hydrogen bonding. nih.gov

Table 2: General Conditions for Amidation

Amine (R¹R²NH)ConditionsCatalyst (if any)Product
Primary or Secondary AmineHeating (neat or in a high-boiling solvent)None (Direct Aminolysis)2-bromo-N,N-dialkyl-6-methoxyisonicotinamide
Primary or Secondary Amine110 °C, 48-72 h6-chloro-2-pyridone2-bromo-N,N-dialkyl-6-methoxyisonicotinamide

Transesterification and Other Ester Functionalizations

The methyl ester group can be exchanged for other alkoxy groups through a process called transesterification. This equilibrium reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for an ethyl ester) is used. The reaction proceeds via nucleophilic acyl substitution. masterorganicchemistry.com Alternatively, using the desired alcohol as a solvent under acidic conditions (e.g., with sulfuric acid or an organometallic catalyst like CpTiCl₃) can also drive the transformation. masterorganicchemistry.comacs.org To ensure a high yield, the alcohol reactant is often used in large excess to shift the equilibrium towards the product. masterorganicchemistry.com This method allows for the synthesis of a variety of esters, such as ethyl, benzyl, or other functionalized esters, from the parent methyl ester.

Table 3: General Conditions for Transesterification

CatalystAlcohol (R-OH)ConditionsProduct
Base (e.g., NaOR)R-OHUse R-OH as solvent, Room Temp to RefluxAlkyl 2-bromo-6-methoxyisonicotinate
Acid (e.g., H₂SO₄)R-OHUse R-OH as solvent, RefluxAlkyl 2-bromo-6-methoxyisonicotinate
CpTiCl₃R-OH100-120 °CAlkyl 2-bromo-6-methoxyisonicotinate

Role and Manipulation of the Methoxy Group

The methoxy group at the C-6 position is not merely a passive substituent; it plays a significant role in the electronic properties of the pyridine ring and can itself be a site for chemical modification.

Electronic Influence on Pyridine Ring Activation

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. imperial.ac.uk This generally makes the ring resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. uoanbar.edu.iqgcwgandhinagar.com The methoxy group at C-6 is a strong electron-donating group through its resonance effect (+R effect). This donation of electron density into the aromatic system counteracts the inductive withdrawal of the nitrogen atom to some extent. nih.gov This increased electron density can influence the regioselectivity and rate of substitution reactions. For instance, the electron-donating nature of the methoxy group can affect the stability of intermediates in nucleophilic substitution reactions and can make the pyridine ring more amenable to metallation or other transformations that are sensitive to the ring's electronic character. nih.gov

Cleavage and Derivatization Strategies

The methoxy group can be cleaved to reveal a hydroxyl group, converting the molecule into the corresponding 2-pyridone tautomer. A widely used and effective reagent for this transformation is boron tribromide (BBr₃). nih.gov This strong Lewis acid coordinates to the ether oxygen, activating the methyl-oxygen bond for nucleophilic attack by the bromide ion, leading to demethylation. nih.govcore.ac.uk The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.

Furthermore, the methoxy group on an electron-deficient ring like pyridine can sometimes be displaced directly in a nucleophilic aromatic substitution (SₙAr) reaction. For example, studies have shown that methoxypyridines can undergo amination by reacting with amines in the presence of reagents like sodium hydride and lithium iodide, where the methoxy group is replaced by an amino group. ntu.edu.sg This provides a direct pathway for derivatization at the C-6 position.

Methyl 2 Bromo 6 Methoxyisonicotinate As a Pivotal Building Block in Complex Chemical Synthesis

Utilization in the Modular Construction of Diversely Substituted Pyridines

The structure of Methyl 2-bromo-6-methoxyisonicotinate is ideally suited for modular synthesis, a strategy that allows for the systematic construction of a library of related compounds by combining different building blocks. The bromine atom at the 2-position is a key functional handle for introducing a wide array of substituents through various cross-coupling reactions. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for creating new carbon-carbon bonds at the 2-position of the pyridine (B92270) ring. nih.govscispace.com This methodology enables the introduction of aryl, heteroaryl, and alkenyl groups with high efficiency and regioselectivity. scispace.com The reactivity of the 2-bromo group allows for its selective reaction while other positions on the ring remain intact, providing a reliable method for elaborating the pyridine scaffold. nih.gov The development of efficient and modular methods for synthesizing highly substituted pyridines is of significant interest due to the prevalence of the pyridine motif in biologically active molecules. nih.govnih.gov

The following table illustrates the versatility of 2-halopyridine derivatives in Suzuki-Miyaura cross-coupling reactions, a foundational reaction type for the modular functionalization of this compound.

Reactant 1 (Halopurine*)Reactant 2 (Boronic Acid)ProductYield
9-Benzyl-2,6-dichloropurinePhenylboronic acid (1 equiv.)9-Benzyl-2-chloro-6-phenylpurine77%
9-Benzyl-2,6-dichloropurinePhenylboronic acid (3 equiv.)9-Benzyl-2,6-diphenylpurine84%
9-Benzyl-6-chloro-2-iodopurinePhenylboronic acid9-Benzyl-6-chloro-2-phenylpurine-
Data from analogous halopurine systems demonstrating the principles of selective cross-coupling applicable to substituted halopyridines. scispace.com

Application in the Synthesis of Pharmacologically Relevant Scaffolds

The unique combination of functional groups on this compound makes it a valuable precursor for the synthesis of complex molecules with significant pharmacological relevance. Its ability to undergo selective transformations allows for its incorporation into scaffolds designed to interact with biological targets.

A significant application of this compound is in the synthesis of advanced therapeutic agents, particularly in the field of oncology. It serves as a key intermediate in the preparation of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. google.com

The synthesis of Apalutamide from precursors derived from this building block highlights the utility of its structure. The synthetic pathway involves multiple steps where the pyridine core is methodically elaborated. google.comgoogle.com The process demonstrates an efficient and industrially scalable route, underscoring the importance of well-designed starting materials like this compound in pharmaceutical manufacturing. google.com

StepReactantsProductPurpose
14-bromo-2-fluorobenzoic acidN-methyl-4-bromo-2-fluoro-benzamideAmide formation
2N-methyl-4-bromo-2-fluoro-benzamide, 1-aminocyclobutanecarboxylic acid4-(1-carboxy-cyclobutylamino)-2-fluoro-benzamideNucleophilic aromatic substitution
34-(1-carboxy-cyclobutylamino)-2-fluoro-benzamideEsterified intermediateEsterification
4Esterified intermediate, 5-isothiocyano-2-cyano-3-trifluoromethylpyridineApalutamideCyclization/Thiourea formation
Simplified representation of a common synthetic route to Apalutamide, where related pyridine building blocks are crucial. google.com

The pyridine nucleus is a fundamental component in the design of ligands for coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily coordinate to metal centers. utc.edu Substituted pyridines, derived from precursors like this compound, can be used to create polydentate ligands that form stable complexes with transition metals. utc.edunih.gov

By modifying the substituents at the 2- and 6-positions, the steric and electronic properties of the resulting ligand can be precisely tuned. utc.edu For instance, the bromo group can be replaced with other coordinating moieties, such as amines or N-heterocyclic carbenes (NHCs), to generate tridentate ligands. utc.edu These tailored ligands are instrumental in the development of novel organometallic catalysts for a variety of chemical transformations, including reactions like the electrochemical reduction of CO₂. utc.edu The ability to systematically alter the ligand framework is essential for optimizing the performance of metal complexes in catalysis. nih.gov

Integration into Multi-Step Synthetic Sequences for Natural Products and Analogues

The strategic functionalization of this compound makes it an excellent candidate for incorporation into complex, multi-step synthetic sequences aimed at producing natural products and their analogues. libretexts.org Multi-step synthesis requires starting materials that offer both stability and the potential for selective, high-yielding transformations. libretexts.org

The logical design of a synthetic route often involves retrosynthetic analysis, where the target molecule is broken down into simpler, readily available precursors. libretexts.org A building block like this compound, with its orthogonal functional groups (an ester for hydrolysis or reduction, a methoxy (B1213986) group for potential demethylation or substitution, and a bromo group for cross-coupling), provides multiple avenues for disconnection and subsequent forward synthesis. This versatility allows chemists to construct complex molecular frameworks step-by-step, making it a valuable tool in the synthesis of architecturally challenging molecules. libretexts.org

Mechanistic Investigations of Reactivity Pathways

Elucidation of SNAr Reaction Mechanisms on Pyridine (B92270) Halides

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides, including 2-halopyridines, is the addition-elimination pathway. researchgate.net This two-step process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the bromine atom at the C-2 position). This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. synhet.com The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. researchgate.net

For methyl 2-bromo-6-methoxyisonicotinate, the attack of a nucleophile (Nu-) at the C-2 position would form a Meisenheimer complex where the negative charge is delocalized over the pyridine ring and, importantly, onto the nitrogen atom and the carbonyl oxygen of the ester group. The resonance stabilization of this intermediate is a key driving force for the reaction. The presence of the electron-withdrawing ester group at the 4-position is crucial for this stabilization.

In the second step of the mechanism, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. synhet.com The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. chemrxiv.org

Kinetic studies on analogous compounds, such as 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine, reacting with secondary amines have shown that the reaction proceeds via an SNAr mechanism where the first step is rate-determining. chemrxiv.org This is supported by linear Brønsted-type plots. chemrxiv.org

Kinetic and Thermodynamic Parameters Governing Key Transformations

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar compounds. For instance, kinetic studies of the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with various secondary amines in aqueous solution provide insight into the factors governing these transformations.

A representative set of kinetic data for the reaction of a related compound, 2-methoxy-5-nitropyridine, with secondary amines is presented below.

Nucleophile (Amine)pKa of Conjugate Acidk2 (M-1s-1) at 20°C
Morpholine8.330.12
Piperidine (B6355638)11.122.50
Pyrrolidine11.273.80

Mechanistic Insights into Functional Group Selectivity and Regioselectivity

In this compound, the primary site for nucleophilic attack is the C-2 position, where the bromine atom is located. This high regioselectivity is a result of several factors:

Activation by the Ring Nitrogen: The pyridine nitrogen atom withdraws electron density from the α-positions (C-2 and C-6), making them more electrophilic and susceptible to nucleophilic attack.

Nature of the Leaving Group: Bromine is a good leaving group, facilitating the substitution reaction at the C-2 position.

Stabilization of the Intermediate: The negative charge in the Meisenheimer complex formed upon attack at C-2 can be effectively delocalized onto the ring nitrogen.

Influence of Substituents: The electron-donating methoxy (B1213986) group at the C-6 position might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its primary influence is on the regioselectivity of other potential reactions, such as deprotonation. The electron-withdrawing methyl isonicotinate (B8489971) group at the C-4 position further activates the ring towards nucleophilic attack, particularly at the C-2 and C-6 positions, by stabilizing the negative charge in the Meisenheimer intermediate through resonance.

While the C-6 position also experiences activation from the ring nitrogen, the presence of the methoxy group, which is a poor leaving group compared to bromide, makes substitution at this position highly unlikely under typical SNAr conditions. Therefore, nucleophilic attack will be highly selective for the C-2 position.

Computational studies on related systems, such as 2-chloro-5-methoxypyridine, have been used to develop quantitative structure-reactivity relationship models that can predict the rate and regioselectivity of SNAr reactions based on descriptors like the LUMO energy and the molecular electrostatic potential at the reaction center. chemrxiv.org These models further support the understanding of the electronic factors that govern the high regioselectivity observed in such reactions.

Advanced Synthetic Strategies and Catalytic Approaches

Application of Transition Metal Catalysis for Directed Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like Methyl 2-bromo-6-methoxyisonicotinate, which possesses a reactive carbon-bromine (C-Br) bond, palladium-catalyzed cross-coupling reactions are particularly valuable for directed functionalization.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of a C-C bond between the pyridine (B92270) core and various organic groups. In this reaction, the C-Br bond at the 2-position of the isonicotinate (B8489971) ring serves as an electrophilic handle. A palladium catalyst, typically in a low oxidation state [Pd(0)], facilitates the reaction between the bromo-pyridine and an organoboron reagent (e.g., a boronic acid or ester). The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and preventing side reactions.

The chemoselectivity of these reactions is a key advantage. In molecules with multiple potential reactive sites, such as different halide atoms, a judicious choice of catalyst and reaction conditions can ensure that only the desired site is functionalized. Research has shown a general reactivity order for leaving groups in Suzuki couplings to be -I > -Br ≥ -OTf ≫ -Cl. nih.gov This predictable reactivity allows for the selective functionalization of a C-Br bond in the presence of a less reactive C-Cl bond, enabling stepwise and controlled construction of polysubstituted pyridines. nih.gov For this compound, this principle ensures that coupling reactions can be directed specifically to the C2 position.

Below is a representative data table illustrating typical conditions for a Suzuki-Miyaura coupling reaction applied to a bromo-pyridine substrate.

Table 1: Representative Conditions for Suzuki-Miyaura Functionalization

Parameter Details Purpose/Comment
Substrate This compound The electrophilic partner in the coupling reaction.
Coupling Partner Arylboronic acid (e.g., Phenylboronic acid) The nucleophilic partner, introduces the new aryl group.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ Activates the organoboron species and neutralizes the acid generated.
Solvent Dioxane/Water, Toluene, or DMF Solubilizes reactants and influences reaction kinetics and catalyst stability.

| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction to proceed efficiently. |

Other transition metal-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can similarly be applied to selectively functionalize the C-Br bond, introducing alkenyl, alkynyl, and amino groups, respectively.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules, where one enantiomer is produced in preference to the other, is of paramount importance in the pharmaceutical industry. While the parent this compound is achiral, its functionalization can create stereocenters, necessitating stereoselective synthetic methods to access enantiomerically pure derivatives.

Developing asymmetric routes to substituted pyridines and their reduced forms (piperidines) is a significant synthetic challenge. acs.orgacs.org One advanced strategy involves the catalytic enantioselective modification of the pyridine ring system. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been successfully used to convert activated dihydropyridines into 3-substituted tetrahydropyridines with high enantioselectivity. acs.org This process involves the partial reduction of a pyridine, followed by an asymmetric carbometalation step using a chiral rhodium catalyst and an organoboron reagent. acs.org

While a direct application to this compound has not been detailed, the principles of this methodology could be adapted. A hypothetical pathway could involve the transformation of the pyridine ring into a suitable dihydropyridine (B1217469) intermediate, followed by an asymmetric coupling reaction to introduce a substituent at a position that generates a new chiral center. Subsequent re-aromatization or further reduction could yield chiral pyridine or piperidine (B6355638) derivatives. The success of such a strategy would depend heavily on the compatibility of the bromo and methoxy (B1213986) substituents with the reaction conditions.

The key features of such an advanced stereoselective approach are summarized below.

Table 2: Key Features of Rh-Catalyzed Asymmetric Synthesis of Piperidine Precursors

Feature Description Significance
Strategy Asymmetric Reductive Heck Reaction Enables the conversion of achiral pyridines to chiral 3-substituted tetrahydropyridines. acs.org
Starting Material Phenyl pyridine-1(2H)-carboxylate (activated pyridine) A dihydropyridine substrate that is amenable to carbometalation. acs.org
Reagent Arylboronic Acids Introduces a variety of substituents at the C3 position. acs.org
Catalyst System Rhodium complex with a chiral ligand (e.g., chiral diene) The source of stereocontrol, leading to high enantiomeric excess (ee). acs.org
Product Enantioenriched 3-Aryl-tetrahydropyridines Valuable chiral building blocks for the synthesis of complex piperidine alkaloids. acs.org

| Achieved Selectivity | High yields and excellent enantioselectivity (often >90% ee) reported for various substrates. acs.org |

Continuous Flow Chemistry and Microreactor Technology for Process Intensification

Process intensification aims to make chemical manufacturing smaller, safer, and more efficient. Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is a key enabling technology in this field. It offers significant advantages over traditional batch processing, particularly for the synthesis of fine chemicals and pharmaceuticals.

Microreactors, which are flow reactors with channels in the sub-millimeter range, provide exceptionally high surface-area-to-volume ratios. This leads to outstanding heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. For pyridine synthesis, which can involve highly exothermic or hazardous reactions, this level of control is invaluable. It can lead to higher yields, improved selectivity by minimizing side reactions, and enhanced safety by reducing the volume of hazardous material present at any given moment. acs.org

The application of continuous flow technology to the synthesis of this compound or its precursors could offer several benefits:

Enhanced Safety: Potentially hazardous steps, such as nitration or reactions involving unstable intermediates, can be performed with greater safety.

Improved Yield and Purity: Precise temperature control can prevent decomposition and the formation of impurities often seen in large batch reactors.

Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which is often simpler and more reliable than moving from a lab-scale flask to a large production vessel.

Process Automation: Flow systems are well-suited for automation, allowing for continuous operation and real-time monitoring and optimization of reaction conditions. acs.org

Table 3: Comparison of Batch vs. Continuous Flow Processing for Pyridine Synthesis

Parameter Batch Processing (Flask) Continuous Flow (Microreactor) Advantage of Flow
Heat Transfer Poor, leads to temperature gradients Excellent, highly uniform temperature Improved selectivity, higher yield, enhanced safety. acs.org
Mass Transfer Often limited by stirring speed Rapid, due to short diffusion distances Faster reaction rates, better reproducibility.
Safety Large volume of reactants/solvents Small internal volume, minimal holdup Significantly reduced risk of thermal runaway or explosion. acs.org
Scalability Challenging, requires re-optimization Straightforward (time or numbering-up) Faster transition from lab to production.

| Reaction Time | Often hours to days | Can be reduced to seconds or minutes | Increased throughput and efficiency. acs.org |

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of Green Chemistry call for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. The development of sustainable synthetic protocols for compounds like this compound is an active area of research, focusing on atom economy, energy efficiency, and waste reduction.

One of the most significant advances in this area is the shift from stoichiometric reagents to catalytic systems. For instance, classical oxidation steps in pyridine synthesis often relied on stoichiometric oxidants like KMnO₄, which generate significant inorganic waste. researchgate.net Modern methods favor catalytic oxidation using molecular oxygen or hydrogen peroxide as the terminal oxidant, which are far more environmentally benign.

Continuous flow chemistry, as discussed previously, is inherently a greener technology. By improving yields and reducing side reactions, it minimizes waste. The smaller reaction volumes lead to a significant reduction in solvent use, a major contributor to chemical waste. Furthermore, the enhanced safety of microreactors allows for the use of more efficient but potentially hazardous reagents or reaction conditions (e.g., high temperatures and pressures) that would be impractical in batch, leading to novel and more efficient synthetic routes. acs.org

The integration of these advanced strategies contributes to more sustainable manufacturing processes.

Table 4: Green Chemistry Principles in Advanced Synthesis

Green Chemistry Principle Application in Advanced Synthesis Benefit
Catalysis Use of transition metal catalysts instead of stoichiometric reagents. Higher atom economy, reduced inorganic waste. researchgate.net
Waste Prevention High-selectivity reactions in flow chemistry minimize byproduct formation. Less waste generated, reduced separation/purification effort. acs.org
Safer Solvents & Auxiliaries Reduced solvent volume in microreactors; potential for solvent-free conditions. Lower environmental impact and improved process safety.
Energy Efficiency Excellent heat transfer in microreactors reduces energy waste; microwave-assisted flow synthesis provides rapid heating. Lower energy consumption and operational costs. capes.gov.bracs.org

| Safer Chemistry | On-demand generation and immediate consumption of hazardous intermediates in a flow system. | Minimizes risk of handling and storing unstable or toxic compounds. |

Future Research and Applications of this compound

The unique structural features of this compound, a substituted pyridine derivative, position it as a compound of significant interest for future scientific exploration. The presence of a bromine atom, a methoxy group, and a methyl ester on the isonicotinate scaffold provides multiple avenues for chemical modification and functionalization. This opens up possibilities for its application in diverse fields, from pharmaceuticals to material science. This article explores the potential future research directions and emerging applications of this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the key considerations for ensuring high purity of Methyl 2-bromo-6-methoxyisonicotinate during synthesis?

  • Methodological Answer: Optimize purification using column chromatography (e.g., silica gel) with gradients of ethyl acetate/hexane, followed by recrystallization in methanol or ethanol. Validate purity via HPLC (High-Performance Liquid Chromatography) with reference to ≥95.0% HLC (High-Liquid Chromatography) standards, as specified in reagent catalogs . Monitor for residual solvents or brominated byproducts using GC-MS.

Q. Which spectroscopic methods are most effective for structural elucidation of this compound?

  • Methodological Answer:

  • NMR: Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and bromine positions). For complex splitting, employ 2D techniques like COSY and HSQC.
  • X-ray Crystallography: Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) . Visualize thermal ellipsoids with ORTEP-3 .
  • Mass Spectrometry: Confirm molecular ion peaks via ESI-MS or MALDI-TOF, focusing on isotopic patterns for bromine (¹:¹ ratio for [M]⁺ and [M+2]⁺).

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of this compound, such as disorder or twinning?

  • Methodological Answer: For disordered regions, apply PART and SUMP instructions in SHELXL to model partial occupancy . For twinning, use the TWIN command with HKLF5 data format. Validate refinement stability via R-factor convergence (<5%) and analysis of residual electron density maps. Cross-check with WinGX suite tools for data integration .

Q. What strategies are recommended for analyzing the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer: Design Suzuki-Miyaura reactions using arylboronic acids (e.g., 2-fluoro-6-methoxyphenylboronic acid analogs ). Monitor reaction kinetics via in-situ ¹⁹F NMR to track intermediate formation. Differentiate competing pathways (e.g., homocoupling vs. cross-coupling) by varying catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and analyzing product ratios via GC-MS.

Q. How should contradictions between computational models and experimental data for this compound’s electronic properties be resolved?

  • Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict frontier molecular orbitals and compare with experimental UV-Vis spectra. Address discrepancies by testing alternative functionals (e.g., M06-2X for dispersion effects) . Validate computational models against X-ray-derived bond lengths and angles .

Q. What methodological frameworks integrate literature review with experimental studies on this compound?

  • Methodological Answer: Follow systematic literature reviews using SciFinder and Reaxys to identify synthetic precedents (e.g., brominated isonicotinate derivatives). Prioritize primary sources (e.g., journals like J. Org. Chem.) over secondary summaries . For experimental design, adopt iterative cycles of hypothesis testing (e.g., varying reaction solvents, temperatures) and data triangulation (NMR, XRD, MS).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.